Cas no 20925-31-9 (Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)

Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-
- 2,3,5,6-Tetrafluorophenyl isothiocyanate
- A815025
- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene #
- C7HF4NS
- 1, 2, 4, 5-tetrafluoro-3-isothiocyanatobenzene
- FT-0609432
- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene
- Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto-
- 1,2,4,5-tetrakis(fluoranyl)-3-isothiocyanato-benzene
- 207981-49-5
- MFCD00041043
- DTXSID80175083
- AKOS015853329
- FS-5001
- FT-0676249
- Benzene, 1,2,4,5-tetrafluoro-3-isothiocyanato-
- 20925-31-9
- A814918
- SCHEMBL1457358
-
- インチ: InChI=1S/C7HCl4NS/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H
- InChIKey: WIMSRYVPKFIZPM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(Cl)=C(S)C(Cl)=C(Cl)C=1C#N
計算された属性
- せいみつぶんしりょう: 206.97700
- どういたいしつりょう: 206.97658286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 44.4Ų
じっけんとくせい
- 密度みつど: 1,5 g/cm3
- ふってん: 98°C 22mm
- 屈折率: 1.558
- PSA: 44.45000
- LogP: 2.97730
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- セキュリティ情報
- 危険カテゴリコード: 23/24/25-36
- セキュリティの説明: S26; S36/37/39; S45
-
危険物標識:
- 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC
- リスク用語:R23/24/25
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A292084-1g |
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |
20925-31-9 | 95+% | 1g |
$99.0 | 2025-02-22 | |
A2B Chem LLC | AF28564-10g |
Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |
20925-31-9 | 99% | 10g |
$467.00 | 2024-04-20 | |
Ambeed | A292084-5g |
2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |
20925-31-9 | 95+% | 5g |
$295.0 | 2025-02-22 | |
A2B Chem LLC | AF28564-2g |
Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |
20925-31-9 | 99% | 2g |
$178.00 | 2024-04-20 |
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-に関する追加情報
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto (CAS No. 20925-31-9): A Comprehensive Overview
Benzonitrile,2,3,5,6-tetrachloro-4-mercapto, identified by its Chemical Abstracts Service number (CAS No. 20925-31-9), is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of halogenated nitriles and features a unique structure characterized by four chlorine atoms and a thiol group at the 4-position of the benzene ring. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of Benzonitrile,2,3,5,6-tetrachloro-4-mercapto consists of a benzene core substituted with chlorine atoms at the 2, 3, 5, and 6 positions, along with a thiol (-SH) group at the 4-position. This arrangement creates a highly reactive molecule that can participate in diverse chemical transformations. The chlorine atoms enhance electrophilic substitution reactions, while the thiol group allows for nucleophilic additions and oxidations. Such reactivity makes it an intriguing subject for researchers exploring novel synthetic pathways and functional materials.
In recent years, the interest in Benzonitrile,2,3,5,6-tetrachloro-4-mercapto has been driven by its potential applications in pharmaceutical development. Researchers have been investigating its role as a precursor in the synthesis of bioactive molecules. Specifically, the compound's ability to undergo nucleophilic substitution reactions has been exploited to introduce various functional groups into complex molecular frameworks. This capability is particularly valuable in drug discovery efforts aimed at developing new therapeutic agents with enhanced efficacy and selectivity.
One of the most compelling aspects of Benzonitrile,2,3,5,6-tetrachloro-4-mercapto is its versatility in medicinal chemistry. The presence of both halogenated and sulfur-containing functional groups provides multiple points for chemical modification. For instance, the thiol group can be oxidized to form disulfides or conjugated with other biomolecules via disulfide bonds. Additionally, the chlorine atoms can be displaced by nucleophiles to introduce aryl or heteroaryl groups into the molecule. These transformations have enabled the synthesis of structurally diverse compounds that exhibit promising biological activities.
Recent studies have highlighted the utility of Benzonitrile,2,3,5,6-tetrachloro-4-mercapto in the development of novel antimicrobial agents. The combination of halogenation and thiolation creates a scaffold that can interact with biological targets in unique ways. For example, derivatives of this compound have shown activity against resistant bacterial strains by disrupting essential metabolic pathways or interfering with bacterial cell wall synthesis. Such findings underscore the importance of exploring structurally complex molecules like Benzonitrile,2,3,5,6-tetrachloro-4-mercapto as potential leads for next-generation antibiotics.
The synthetic methodologies involving Benzonitrile,2,3,5,6-tetrachloro-4-mercapto have also seen significant advancements. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and selective modifications of its structure. These methods have not only improved yields but also allowed for the introduction of additional functional groups with minimal side reactions. As a result,the compound has become an indispensable tool for synthetic chemists working on complex molecule construction.
The environmental and safety considerations associated with handling Benzonitrile,2,3,5,6-tetrachloro-4-mercapto are also important aspects to address. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures should still be followed to ensure safe laboratory practices。 This includes using appropriate personal protective equipment (PPE) such as gloves、goggles,and lab coats when working with this compound。 Additionally, good ventilation and proper waste disposal methods should be employed to minimize exposure risks.
The future prospects for research on Benzonitrile, 2, 3, 5, 6-tetrachloro, 4-*mercapto* are exciting and multifaceted。 As computational chemistry techniques continue to advance,the design and optimization of derivatives based on this scaffold will become more efficient。 Furthermore, interdisciplinary approaches combining organic synthesis、medicinal chemistry,and computational biology will likely uncover new applications for this versatile compound。 The integration of machine learning algorithms into drug discovery pipelines may also accelerate the identification of novel bioactive molecules derived from Benzonitrile, 2, 3, 5, 6-tetrachloro, 4-*mercapto*。
In conclusion,Benzonitrile, 2, 3, 5, 6-tetrachloro, 4-*mercapto* (CAS No. 20925-31-9) represents a fascinating compound with significant potential in pharmaceutical research。 Its unique structural features enable diverse chemical transformations that are valuable for synthesizing bioactive molecules。 Recent studies highlight its utility in developing antimicrobial agents and other therapeutic agents, while advancements in synthetic methodologies continue to expand its applications。 As research progresses,this compound will undoubtedly remain an important tool for chemists and pharmacologists exploring new frontiers in drug discovery。
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